
3-(Hydroxymethyl)-2(3H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-(Hidroximetil)-2(3H)-piridinona es un compuesto orgánico con la fórmula molecular C6H7NO2. Es un derivado de la piridinona, caracterizado por la presencia de un grupo hidroximetilo unido a la tercera posición del anillo de piridinona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(Hidroximetil)-2(3H)-piridinona se puede lograr mediante varios métodos. Un enfoque común implica la reacción de 2-piridinona con formaldehído en condiciones básicas, lo que lleva a la formación del derivado hidroximetilo. La reacción generalmente procede de la siguiente manera:
Material de partida: 2-piridinona
Reactivo: Formaldehído
Condiciones: Medio básico (por ejemplo, hidróxido de sodio)
Producto: 3-(Hidroximetil)-2(3H)-piridinona
Métodos de Producción Industrial
En un entorno industrial, la producción de 3-(Hidroximetil)-2(3H)-piridinona puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de microreactores de flujo permite un control preciso de las condiciones de reacción, lo que lleva a un método de producción más sostenible y escalable .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 3-(Hidroximetil)-2(3H)-piridinona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetilo se puede oxidar para formar un derivado de ácido carboxílico.
Reducción: El compuesto se puede reducir para formar el alcohol correspondiente.
Sustitución: El grupo hidroximetilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleofílica suelen implicar reactivos como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu).
Principales Productos Formados
Oxidación: Derivados de ácido carboxílico
Reducción: Derivados de alcohol
Sustitución: Diversos derivados de piridinona sustituidos
Aplicaciones Científicas De Investigación
La 3-(Hidroximetil)-2(3H)-piridinona tiene una amplia gama de aplicaciones en investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se utiliza en estudios relacionados con la inhibición de enzimas e interacciones proteicas.
Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos dirigidos a enzimas o receptores específicos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de la 3-(Hidroximetil)-2(3H)-piridinona implica su interacción con objetivos moleculares específicos. El grupo hidroximetilo puede formar enlaces de hidrógeno con sitios activos de enzimas o receptores, lo que lleva a la inhibición o modulación de su actividad. El compuesto también puede participar en reacciones redox, afectando las vías y procesos celulares .
Comparación Con Compuestos Similares
Compuestos Similares
3-Hidroximetil-A-norcolestranos: Estos compuestos comparten el grupo funcional hidroximetilo pero difieren en su estructura central.
Ivermectina y Abamectina: Estos compuestos tienen vías metabólicas similares que implican la hidroximetilación
Unicidad
La 3-(Hidroximetil)-2(3H)-piridinona es única debido a su estructura específica y grupo funcional, que confieren una reactividad química y una actividad biológica distintas. Su capacidad de experimentar diversas transformaciones químicas e interactuar con objetivos biológicos la convierte en un compuesto valioso en investigación e industria.
Propiedades
Número CAS |
42330-61-0 |
|---|---|
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO2/c8-4-5-2-1-3-7-6(5)9/h1-3,5,8H,4H2 |
Clave InChI |
AQCOBXMYIXSSSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(C(=O)N=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12360790.png)
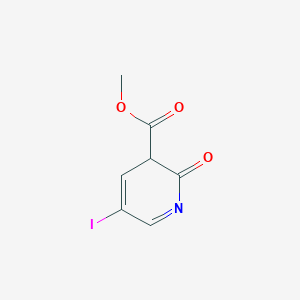
![7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360813.png)
![Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B12360820.png)
![Calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B12360821.png)
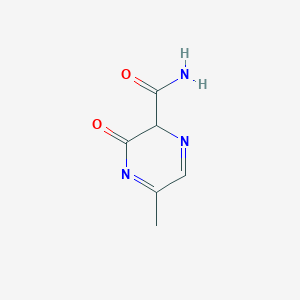
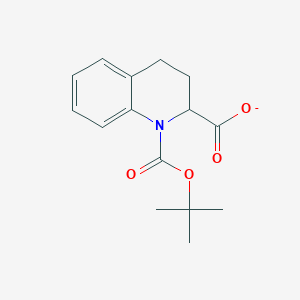
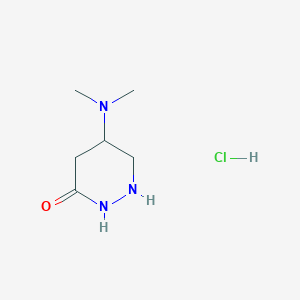
![(19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12360843.png)
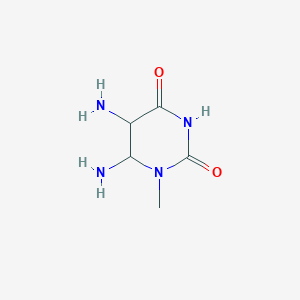
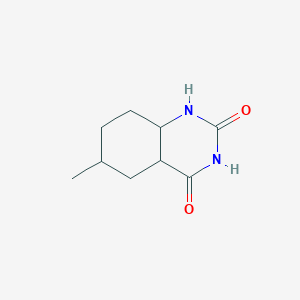
![6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12360883.png)
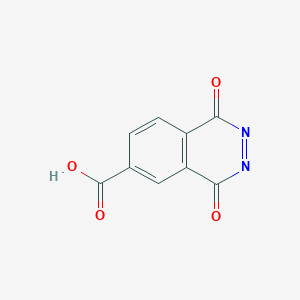
![6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12360905.png)
